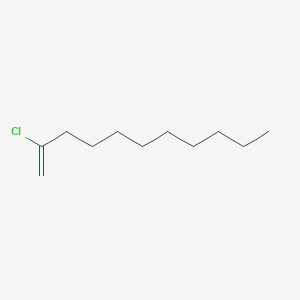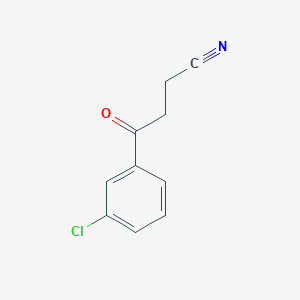
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, commonly referred to as DMOPN, is an organic compound first synthesized in 1985 by a team of Japanese scientists. It is a colorless, water-soluble solid that is soluble in most organic solvents. DMOPN is a versatile compound with many applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclizations and Synthesis
One notable application of 3-oxopropanenitriles, including variants similar to 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, is in oxidative cyclizations. For instance, Yılmaz et al. (2005) demonstrated the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations of various 3-oxopropanenitriles mediated by manganese(III) acetate. This process produced derivatives with good yields, highlighting the utility of 3-oxopropanenitriles in synthesizing compounds containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Radical Cyclization Studies
Another area where these compounds find application is in the study of radical cyclizations. Yılmaz (2011) explored the radical cyclization of 3-oxopropanenitriles with alkenes using cerium(IV) ammonium nitrate in ether solvents. The study found that this system was more efficient compared to others like manganese(III) acetate/AcOH for producing 4,5-dihydrofurans (Yılmaz, 2011).
Antimicrobial Synthesis
3-oxopropanenitriles also find applications in the synthesis of antimicrobial agents. Kheder and Mabkhot (2012) reported the use of a derivative in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. Selected examples from these synthesized products showed promising antimicrobial results (Kheder & Mabkhot, 2012).
Synthesis and Characterization of Novel Compounds
In the realm of synthesis and characterization, Feridun et al. (2019) explored the preparation of novel phthalocyanines (Pcs) bearing 7-oxy-3-(3,4-dimethoxyphenyl)coumarin substituents. These compounds were characterized for their electrochemical redox properties, indicating potential applications in materials science (Feridun et al., 2019).
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENRTUQTZZRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504813 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76569-43-2 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)




